molecular formula C14H17N3O2 B2939998 1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(o-tolyl)urea CAS No. 1396628-02-6

1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(o-tolyl)urea

货号: B2939998
CAS 编号: 1396628-02-6
分子量: 259.309
InChI 键: OXEBUBJIPGIBRD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(o-tolyl)urea is a urea derivative featuring a 3-methylisoxazole moiety linked via an ethyl chain to the urea core, with an ortho-methyl-substituted aryl (o-tolyl) group on the adjacent nitrogen. Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition and antimicrobial properties.

属性

IUPAC Name

1-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-10-5-3-4-6-13(10)16-14(18)15-8-7-12-9-11(2)17-19-12/h3-6,9H,7-8H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEBUBJIPGIBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCC2=CC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(o-tolyl)urea typically involves the reaction of 3-methylisoxazole with an appropriate ethylating agent to form the 2-(3-methylisoxazol-5-yl)ethyl intermediate. This intermediate is then reacted with o-tolyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis process.

化学反应分析

Types of Reactions: 1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the isoxazole or tolyl rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

科学研究应用

1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(o-tolyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Urea Core

a) 1-(1-Adamantyl)-3-(3-methylisoxazol-5-yl)urea (Compound 27)
  • Structural Difference : Replaces the o-tolyl group with a bulky adamantyl moiety.
  • Properties : Higher melting point (183–187°C) due to adamantane’s rigidity, which enhances crystallinity. Moderate synthesis yield (45.4%) via Method B .
  • Activity : Demonstrated anti-tuberculosis activity, suggesting adamantyl’s role in enhancing target affinity .
b) 1-(4-(2-(Ethoxymethyl)-2H-tetrazol-5-yl)phenyl)-3-(o-tolyl)urea (Compound 7)
  • Structural Difference : Replaces isoxazole with a tetrazole ring.
  • Properties: Improved synthesis yield (62%) compared to adamantyl derivatives.
  • Activity : Preclinical studies indicate therapeutic effects via DDX3X helicase inhibition .
c) 1-(3-Methoxybenzyl)-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea (CAS 1903784-51-9)
  • Structural Difference : Incorporates a methoxybenzyl group and an oxadiazole-isoxazole hybrid.
  • Properties : Higher molecular weight (343.34 g/mol) and logP, suggesting increased lipophilicity. The methoxy group may improve solubility .

Heterocyclic Modifications

a) Flubendiamide and Fluazuron (Pesticides)
  • Structural Difference : Complex urea derivatives with halogenated pyridyl or trifluoromethyl groups.
  • Activity : Used as pesticides, highlighting urea’s versatility. Toxicity profiles differ significantly from medicinal analogs .
b) 1-(Tert-butyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea (CAS 1396746-02-3)
  • Structural Difference : Substitutes o-tolyl with tert-butyl.

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Activity
Target Compound o-Tolyl, 3-methylisoxazol-5-yl ~280.3* Not Reported Not Given Not Reported
1-(1-Adamantyl)-3-(3-methylisoxazol-5-yl)urea Adamantyl, 3-methylisoxazol-5-yl 276.17 183–187 45.4 Anti-tuberculosis
Compound 7 (Tetrazole derivative) o-Tolyl, tetrazole Not Reported Not Reported 62 DDX3X helicase inhibition
CAS 1903784-51-9 (Oxadiazole derivative) 3-Methoxybenzyl, oxadiazole 343.34 Not Reported Not Given Not Reported

*Calculated based on molecular formula.

Key Research Findings

  • Adamantyl vs. Aryl Groups : Bulky adamantyl enhances thermal stability but may reduce synthetic efficiency compared to aryl groups .
  • Heterocycle Impact : Tetrazoles and oxadiazoles improve metabolic stability and solubility, respectively, but require tailored synthesis routes .
  • Substituent Position : Ortho-substituted aryl groups (e.g., o-tolyl) introduce steric effects that may influence receptor binding compared to para-substituted analogs (e.g., 4-methoxybenzyl) .

生物活性

1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(o-tolyl)urea is a synthetic organic compound that belongs to the class of ureas. It is characterized by a unique structure that incorporates a methylisoxazole ring and an o-tolyl group, contributing to its potential biological activities. This compound has gained attention for its possible applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name: 1-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-3-(2-methylphenyl)urea
  • CAS Number: 1396628-02-6
  • Molecular Formula: C14H17N3O2
PropertyValue
Molecular Weight255.31 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
LogP (Partition Coefficient)Not specified

The mechanism of action for this compound may involve interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. It is hypothesized that this compound could inhibit enzymes related to inflammatory pathways or cancer progression, leading to reduced cell proliferation and increased apoptosis .

Antimicrobial and Anti-inflammatory Properties

In addition to anticancer activity, the compound is being explored for its antimicrobial and anti-inflammatory properties. Preliminary studies suggest that similar urea derivatives can inhibit bacterial growth and modulate inflammatory responses, although specific data on this compound remains sparse .

Case Study 1: Cytotoxicity Evaluation

In a comparative study evaluating the cytotoxicity of various urea derivatives against human cancer cell lines, it was found that certain structural modifications significantly enhance biological activity. The study utilized the MTT assay to determine cell viability post-treatment with these compounds. While specific data on this compound was not reported, related compounds showed varying degrees of cytotoxicity, indicating potential for further investigation into this compound's efficacy .

Table 2: Cytotoxicity Results of Related Compounds

CompoundCC50 (µM) against A549CC50 (µM) against MCF7
Compound A2530
Compound B1520
This compound Not evaluated Not evaluated

常见问题

Basic: What are the established synthetic routes for preparing 1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(o-tolyl)urea, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis of urea derivatives typically involves coupling isocyanates with amines or using Curtius-type reactions. For example, a general method for analogous ureas involves refluxing amines with azides or pyrazolooxazinones in anhydrous solvents (e.g., toluene or chloroform), followed by crystallization from ethanol–acetic acid mixtures . Specific adaptations for isoxazole-containing ureas, such as 1-(1-adamantyl)-3-(3-methylisoxazol-5-yl)urea, employ method B: refluxing in chloroform, followed by crystallization and characterization via 1H^1H NMR and HRMS to confirm structure and purity (yield: ~45%) . Optimizing solvent choice (e.g., anhydrous vs. protic) and reaction time is critical to minimize side reactions and improve yield.

Basic: How is the structural identity of this compound validated in synthetic workflows?

Methodological Answer:
Structural validation relies on spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1H^1H NMR (CDCl3_3) resolves signals for aromatic protons (e.g., o-tolyl group at δ 7.0–7.5 ppm) and isoxazole protons (e.g., 3-methylisoxazol-5-yl at δ 5.8–6.0 ppm). Methyl groups typically appear as singlets (δ 2.0–2.5 ppm) .
  • HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]+^+) with deviations <5 ppm from theoretical values .
  • X-ray Crystallography : For crystalline derivatives, bond lengths and angles (e.g., urea C=O at ~1.22 Å) provide definitive structural confirmation, as seen in related urea-thiadiazole hybrids .

Advanced: What biological activities have been reported for urea derivatives containing isoxazole moieties, and what experimental models are used to evaluate efficacy?

Methodological Answer:
Isoxazole-urea hybrids are explored for antimicrobial and enzyme-inhibitory properties. For instance, 1-(1-adamantyl)-3-(3-methylisoxazol-5-yl)urea demonstrated anti-tuberculosis activity in Mycobacterium tuberculosis H37Rv assays (MIC values reported) . In vitro models often include:

  • Enzyme Inhibition Assays : Urease or kinase inhibition studies using spectrophotometric methods (e.g., Berthelot reaction for urease activity).
  • Cellular Assays : Cytotoxicity testing in mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced: How can researchers assess the environmental fate and transformation pathways of this compound?

Methodological Answer:
Environmental fate studies follow frameworks like Project INCHEMBIOL, which evaluates:

  • Physicochemical Properties : LogP (lipophilicity), solubility, and hydrolysis rates under varying pH/temperature .
  • Biotic/Abiotic Degradation : Aerobic/anaerobic microbial degradation assays and photolysis studies (e.g., using UV-Vis spectroscopy to track breakdown products) .
  • Ecotoxicity : Acute/chronic toxicity tests in model organisms (e.g., Daphnia magna) and bioaccumulation potential via LC-MS/MS .

Advanced: What strategies are recommended for analyzing the stability of this compound under varying storage and experimental conditions?

Methodological Answer:
Stability protocols include:

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B guidelines) .
  • HPLC-PDA/MS Monitoring : Track degradation products (e.g., hydrolysis of urea to amines) using C18 columns and mobile phases like acetonitrile/0.1% formic acid .
  • Crystallinity Analysis : XRPD detects polymorphic changes under stress conditions .

Advanced: Which analytical techniques are most effective for quantifying this compound in complex matrices (e.g., biological or environmental samples)?

Methodological Answer:

  • LC-MS/MS : Multiple reaction monitoring (MRM) enhances sensitivity in biological fluids (LOQ ~1 ng/mL) .
  • Solid-Phase Extraction (SPE) : Use C18 or mixed-mode sorbents to isolate the compound from plasma/water .
  • GC-MS : Derivatization (e.g., silylation) improves volatility for detecting low-concentration environmental residues .

Advanced: How can molecular docking and QSAR models predict the interaction of this compound with target enzymes?

Methodological Answer:

  • Docking Simulations : Use software like AutoDock Vina to model urea-enzyme interactions (e.g., hydrogen bonding with catalytic residues) .
  • QSAR Parameters : Compute descriptors (e.g., topological polar surface area, LogP) to correlate structure with activity .
  • Validation : Compare predicted IC50_{50} values with experimental data from enzyme inhibition assays .

Basic: What physicochemical properties (e.g., solubility, LogP) are critical for formulating this compound in drug delivery systems?

Methodological Answer:
Key properties include:

  • LogP : Determined via shake-flask method or HPLC retention times; impacts membrane permeability .
  • Aqueous Solubility : Measured using nephelometry or UV-Vis spectroscopy; guides excipient selection (e.g., cyclodextrins for poorly soluble compounds) .
  • Melting Point : DSC analysis identifies optimal storage temperatures (e.g., <25°C for stability) .

Advanced: How do structural modifications to the isoxazole or o-tolyl groups affect the structure-activity relationship (SAR) of this urea derivative?

Methodological Answer:
SAR studies involve:

  • Isoxazole Substitution : Introducing electron-withdrawing groups (e.g., -NO2_2) enhances enzyme inhibition but may reduce solubility .
  • o-Tolyl Modification : Methyl group position influences steric hindrance; para-substitution often improves target binding .
  • Urea Linker Optimization : Replacing urea with thiourea alters hydrogen-bonding capacity and metabolic stability .

Advanced: What experimental frameworks are recommended for evaluating the ecological risks of this compound in non-target organisms?

Methodological Answer:
Follow tiered risk assessment protocols:

  • Tier 1 : Acute toxicity tests in algae (Pseudokirchneriella subcapitata) and daphnids .
  • Tier 2 : Chronic exposure studies (e.g., 21-day fish embryo assays) to assess developmental effects .
  • Probabilistic Modeling : Use species sensitivity distributions (SSDs) to extrapolate safe environmental concentrations .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。